molecular formula C11H15NO B8419826 4-Ethynyl-1-azaadamantan-4-ol

4-Ethynyl-1-azaadamantan-4-ol

Cat. No.: B8419826
M. Wt: 177.24 g/mol
InChI Key: OMHJGESCGMZGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1-azaadamantan-4-ol is a nitrogen-containing adamantane derivative characterized by a hydroxyl (-OH) group and an ethynyl (-C≡CH) substituent on the azaadamantane scaffold. The incorporation of nitrogen into the adamantane framework (1-azaadamantane) introduces electronic and steric modifications that influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-ethynyl-1-azatricyclo[3.3.1.13,7]decan-4-ol

InChI

InChI=1S/C11H15NO/c1-2-11(13)9-3-8-4-10(11)7-12(5-8)6-9/h1,8-10,13H,3-7H2

InChI Key

OMHJGESCGMZGPO-UHFFFAOYSA-N

Canonical SMILES

C#CC1(C2CC3CC1CN(C3)C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Adamantane Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-Ethynyl-1-azaadamantan-4-ol and related adamantane derivatives:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity
This compound 1-Azaadamantane -OH, -C≡CH Not provided Not provided Theoretical Antiviral/antibacterial
5-Adamantan-1-yl-1,3,4-oxadiazole-2-thiol Adamantane + oxadiazole -SH (thiol), oxadiazole Not provided 190–191 Anticancer (in vitro)
3-Amino-adamantan-1-ol Adamantane -NH2 (amino), -OH 425.48 Not provided Not specified
3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione Adamantane + triazole -S (thione), ethyl group 263.40 210–212 Anti-inflammatory, antibacterial
Key Observations:
  • Core Modifications : this compound replaces a carbon atom in adamantane with nitrogen (1-azaadamantane), whereas other derivatives retain the adamantane core but incorporate heterocyclic rings (e.g., oxadiazole in , triazole in ).
  • Functional Groups: The ethynyl group in the target compound is unique among the analogs, offering distinct reactivity compared to thiols (), thiones (), or amino groups ().
  • Thermal Stability : The triazole-thione derivative exhibits the highest melting point (210–212°C), likely due to strong intermolecular hydrogen bonding (N–H···S interactions) observed in its crystal structure .

Physicochemical Properties

  • Solubility: Hydroxyl and amino groups (in and the target compound) improve water solubility relative to sulfur-containing analogs (e.g., ).
  • Stability : The ethynyl group’s susceptibility to oxidation may necessitate stabilization strategies (e.g., pro-drug formulations), whereas thiols () require protection against disulfide formation.

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